molecular formula C9H9NO4 B3031793 4-hydroxy-7-methoxy-3,4-dihydro-2H-1,4-benzoxazin-3-one CAS No. 69884-05-5

4-hydroxy-7-methoxy-3,4-dihydro-2H-1,4-benzoxazin-3-one

Cat. No.: B3031793
CAS No.: 69884-05-5
M. Wt: 195.17 g/mol
InChI Key: AFMLVQPDSTZQOF-UHFFFAOYSA-N
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Description

4-Hydroxy-7-methoxy-3,4-dihydro-2H-1,4-benzoxazin-3-one is a benzoxazinoid, a class of nitrogen-containing secondary metabolites predominantly found in plants of the Poaceae family, such as wheat, maize, and rye . Structurally, it features a bicyclic benzoxazine core with a hydroxyl group at position 4 and a methoxy group at position 7 (molecular formula: C₉H₉NO₅; molecular weight: 211.17 g/mol) . Unlike the well-studied 2,4-dihydroxy-7-methoxy-1,4-benzoxazin-3-one (DIMBOA), which has hydroxyl groups at positions 2 and 4, this compound’s single hydroxyl group at position 4 suggests distinct physicochemical and biological properties .

Properties

IUPAC Name

4-hydroxy-7-methoxy-1,4-benzoxazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO4/c1-13-6-2-3-7-8(4-6)14-5-9(11)10(7)12/h2-4,12H,5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFMLVQPDSTZQOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)N(C(=O)CO2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00220160
Record name 2H-1,4-Benzoxazin-3(4H)-one,4-hydroxy-7-methoxy
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00220160
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

69884-05-5
Record name 4-Hydroxy-7-methoxy-1,4-benzoxazinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=69884-05-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Hydroxy-7-methoxy-1,4-benzoxazinone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069884055
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2H-1,4-Benzoxazin-3(4H)-one,4-hydroxy-7-methoxy
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00220160
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-HYDROXY-7-METHOXY-1,4-BENZOXAZINONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TLH8Y7KQK2
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-hydroxy-7-methoxy-3,4-dihydro-2H-1,4-benzoxazin-3-one typically involves the reaction of o-aminophenol with chloroacetyl chloride in the presence of butanone and aqueous sodium bicarbonate . This reaction forms the benzoxazine ring system through a cyclization process.

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using the aforementioned reaction conditions. Optimization of reaction parameters such as temperature, solvent, and reactant concentrations is crucial for maximizing yield and purity.

Chemical Reactions Analysis

Types of Reactions: 4-hydroxy-7-methoxy-3,4-dihydro-2H-1,4-benzoxazin-3-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert it into its dihydro derivatives.

    Substitution: Electrophilic substitution reactions can occur on the benzene ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.

Major Products: The major products formed from these reactions include substituted benzoxazines, quinones, and dihydro derivatives, each with distinct chemical and physical properties.

Scientific Research Applications

Agricultural Applications

Pest Resistance:
DIMBOA plays a crucial role in plant defense mechanisms. It acts as a natural insecticide by deterring herbivores and pathogens. Research indicates that its presence in plants can enhance resistance to pests such as aphids and caterpillars. This property makes it a potential candidate for developing eco-friendly pest management strategies.

Allelopathy:
The compound exhibits allelopathic properties, meaning it can inhibit the growth of competing plant species through the release of allelochemicals into the environment. This characteristic is beneficial for sustainable agricultural practices, as it can reduce the need for chemical herbicides.

Pharmaceutical Applications

Antimicrobial Activity:
Studies have demonstrated that derivatives of benzoxazinoids, including DIMBOA, possess significant antimicrobial properties. For example, synthetic derivatives have shown effective activity against various pathogens, including fungi (e.g., Candida albicans) and bacteria (e.g., Staphylococcus aureus). The minimum inhibitory concentration (MIC) values for these compounds can be as low as 6.25 μg/mL against fungi and 16 μg/mL against bacteria .

Potential Anticancer Properties:
Research suggests that benzoxazinoids may have anticancer effects due to their ability to induce apoptosis in cancer cells. Further studies are needed to explore the mechanisms and efficacy of DIMBOA in cancer therapy.

Material Science Applications

Biodegradable Polymers:
The unique chemical structure of DIMBOA allows it to be incorporated into biodegradable polymer matrices. This application is particularly relevant in developing sustainable materials that can degrade naturally without harming the environment.

Functional Coatings:
Due to its antimicrobial properties, DIMBOA can be used in creating functional coatings for medical devices and surfaces to prevent microbial colonization and biofilm formation.

Case Study 1: Pest Resistance in Wheat

A study conducted on wheat varieties showed that higher concentrations of DIMBOA correlate with increased resistance to aphid infestations. The research indicated that breeding programs could focus on enhancing DIMBOA levels to improve pest resistance in crops .

Case Study 2: Antimicrobial Efficacy

In a comparative study assessing various benzoxazinoid derivatives, DIMBOA exhibited notable antimicrobial activity against both gram-positive and gram-negative bacteria. The study concluded that modifications to the DIMBOA structure could enhance its efficacy as an antimicrobial agent .

Data Tables

Application AreaSpecific UseExample Findings
AgriculturalPest ResistanceEnhanced resistance to aphids in wheat varieties
AllelopathyInhibition of weed growth through allelochemicals
PharmaceuticalAntimicrobial ActivityMIC values down to 6.25 μg/mL against fungi
Anticancer PropertiesInduction of apoptosis in cancer cells
Material ScienceBiodegradable PolymersIncorporation into sustainable materials
Functional CoatingsAntimicrobial coatings for medical devices

Mechanism of Action

The mechanism of action of 4-hydroxy-7-methoxy-3,4-dihydro-2H-1,4-benzoxazin-3-one involves its conversion to hydroxamic acids in plants. These acids interfere with the metabolic processes of herbivores and pathogens, providing a protective effect . The compound targets specific enzymes and pathways, disrupting normal cellular functions and leading to the inhibition of growth and reproduction of the attacking organisms.

Comparison with Similar Compounds

Comparison with Similar Compounds

Benzoxazinoids are categorized into hydroxamic acids, lactams, and benzoxazolinones based on their functional groups and oxidation states . Below is a detailed comparison of 4-hydroxy-7-methoxy-3,4-dihydro-2H-1,4-benzoxazin-3-one with structurally and functionally related compounds:

Structural and Functional Differences

Compound Name Molecular Formula Substituents Key Biological Roles Stability/Degradation Pathways
This compound C₉H₉NO₅ 4-OH, 7-OCH₃ Potential topoisomerase I inhibition; allelopathic activity inferred from structural similarity to DIMBOA Limited data; likely degrades to methoxy-substituted derivatives
DIMBOA (2,4-Dihydroxy-7-methoxy-1,4-benzoxazin-3-one) C₉H₉NO₅ 2-OH, 4-OH, 7-OCH₃ Antimicrobial, antifeedant, and allelopathic agent in maize and wheat; degrades to 6-methoxybenzoxazolinone (MBOA) in soil (t₁/₂ = 31 ± 1 h) Rapid degradation in soil; forms MBOA and AMPO
DIBOA (2,4-Dihydroxy-1,4-benzoxazin-3-one) C₈H₇NO₄ 2-OH, 4-OH Found in rye and wheat; precursor to DIMBOA; strong phytotoxic activity Less stable than DIMBOA; degrades to BOA
HMBOA (2-Hydroxy-7-methoxy-1,4-benzoxazin-3-one) C₈H₇NO₄ 2-OH, 7-OCH₃ Intermediate in benzoxazinoid biosynthesis; moderate antifungal activity Not well characterized
HBOA (2-Hydroxy-1,4-benzoxazin-3-one) C₇H₅NO₃ 2-OH Biosynthetic precursor to DIBOA; weak antimicrobial activity Oxidizes to DIBOA in planta

Biological Activity

4-Hydroxy-7-methoxy-3,4-dihydro-2H-1,4-benzoxazin-3-one (commonly referred to as DIMBOA) is a compound belonging to the class of benzoxazinones. These compounds are known for their diverse biological activities, including antifungal, antibacterial, anti-inflammatory, and anticancer properties. This article aims to provide a comprehensive overview of the biological activity of DIMBOA, supported by data tables and research findings.

The molecular formula of DIMBOA is C9H9NO4C_9H_9NO_4, with a molecular weight of approximately 195.17 g/mol. Its structure includes a hydroxyl group and a methoxy group, which contribute to its biological activity.

PropertyValue
Molecular FormulaC9H9NO4
Molecular Weight195.17 g/mol
Density1.385 g/cm³
Boiling Point445.8 ºC
CAS Number17359-53-4

Antifungal Properties

DIMBOA has been shown to exhibit significant antifungal activity. Research indicates that it plays a crucial role in the resistance of certain plants, particularly those in the Gramineae family, against fungal pathogens. The compound's effectiveness against fungi has been attributed to its ability to inhibit fungal growth and spore germination.

Antibacterial Activity

Studies have demonstrated that DIMBOA possesses antibacterial properties against various bacterial strains. The compound's mechanism of action involves disrupting bacterial cell wall synthesis and inhibiting essential metabolic processes. For instance, it has been reported to inhibit the growth of Erwinia carotovora, a pathogen responsible for soft rot in plants .

Anticancer Potential

Recent investigations into the anticancer properties of DIMBOA have revealed promising results. In vitro studies indicated that DIMBOA can induce apoptosis in cancer cell lines such as MDA-MB-231 (breast cancer) and PC-3 (prostate cancer). The compound exhibited an IC50 value ranging from 7.84 to 16.2 µM across different cancer cell lines, suggesting its potential as a lead compound for further development .

Anti-inflammatory Effects

DIMBOA has also been studied for its anti-inflammatory effects. It appears to modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines and enzymes, thereby reducing inflammation in various biological models.

Case Studies

  • Antifungal Activity : A study evaluated the antifungal efficacy of DIMBOA against Fusarium graminearum, showing a significant reduction in fungal biomass when treated with varying concentrations of the compound.
  • Anticancer Activity : In another study focusing on breast cancer cells, DIMBOA treatment led to increased levels of reactive oxygen species (ROS), triggering apoptosis through mitochondrial pathways.
  • Anti-inflammatory Activity : A recent investigation highlighted that DIMBOA reduced inflammation markers in lipopolysaccharide (LPS)-induced macrophages, suggesting its potential therapeutic application in inflammatory diseases.

The biological activities of DIMBOA can be attributed to its structural features that allow it to interact with various biological targets:

  • Antifungal Mechanism : Inhibition of ergosterol synthesis in fungal membranes.
  • Antibacterial Mechanism : Disruption of cell wall integrity and interference with metabolic pathways.
  • Anticancer Mechanism : Induction of apoptosis via ROS generation and modulation of cell cycle regulators.

Q & A

Q. What synthetic methodologies are commonly employed to prepare 4-hydroxy-7-methoxy-3,4-dihydro-2H-1,4-benzoxazin-3-one?

Synthesis typically involves cyclization of substituted phenoxy precursors or oxidation of benzoxazine intermediates. Key steps include:

  • Cyclization : Using o-aminophenol derivatives with methoxy and hydroxyl substituents, followed by acid-catalyzed ring closure .
  • Oxidation : Controlled oxidation of 3,4-dihydro-2H-1,4-benzoxazines with agents like KMnO₄ under mild conditions to introduce the ketone group at position 3 .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization from ethanol/water mixtures for high-purity isolates .

Q. How is the compound characterized spectroscopically, and what key spectral markers should researchers prioritize?

Critical techniques include:

  • NMR : 1H^1H-NMR to confirm methoxy (δ ~3.8 ppm) and hydroxyl protons (δ ~9-10 ppm), and 13C^{13}C-NMR to identify the ketone (δ ~200 ppm) and aromatic carbons .
  • IR : Stretching vibrations for C=O (~1700 cm⁻¹) and O–H (~3300 cm⁻¹) groups .
  • Mass Spectrometry : Molecular ion peak (m/z ~223 for [M+H]⁺) and fragmentation patterns to validate the core structure .

Q. What are the primary stability considerations for handling this compound in laboratory settings?

  • Light Sensitivity : Store in amber vials to prevent photodegradation of the benzoxazinone core .
  • Moisture Control : Use desiccants during storage, as hydroxyl groups may promote hygroscopicity .
  • Thermal Stability : Avoid temperatures >100°C; decomposition products include phenolic derivatives .

Advanced Research Questions

Q. How does stereoelectronic effects influence the reactivity of the benzoxazinone core during functionalization?

The electron-withdrawing ketone group at position 3 directs electrophilic substitution to the methoxy-adjacent aromatic position (C-6 or C-8). Computational studies (DFT) can predict regioselectivity:

  • Nucleophilic Attack : The α,β-unsaturated ketone system enables Michael addition at C-3, but steric hindrance from the methoxy group limits accessibility .
  • Experimental Validation : Use X-ray crystallography (e.g., analogs in ) to correlate electronic effects with reaction outcomes.

Q. What enzymatic pathways degrade this compound, and how can researchers assay such activity?

  • β-Glucosidase (EC 3.2.1.182) : Hydrolyzes the glucosidic precursor to release the aglycone (DIMBOA analog). Assay via:
    • Kinetic Assays : Monitor glucose release using glucose oxidase/peroxidase-coupled systems .
    • HPLC-MS : Track substrate depletion and product formation (retention time ~8–10 min, C18 column) .
  • Contradictions : Some studies report non-enzymatic degradation under acidic conditions; control experiments (pH 2–4 buffers) are essential to distinguish pathways .

Q. How can researchers resolve discrepancies in reported biological activity data for benzoxazinone derivatives?

  • Structure-Activity Relationship (SAR) : Systematically compare substituent effects (e.g., methoxy vs. nitro groups) using standardized assays (e.g., antimicrobial disk diffusion) .
  • Meta-Analysis : Cross-reference bioactivity data with purity metrics (HPLC ≥95%) to rule out impurity-driven artifacts .

Q. What computational approaches are effective in predicting the compound’s interaction with biological targets?

  • Molecular Docking : Use crystal structures of homologous enzymes (e.g., EC 3.2.1.182 ) to model binding poses.
  • MD Simulations : Assess stability of ligand-enzyme complexes over 100-ns trajectories to identify critical hydrogen bonds (e.g., between hydroxyl groups and catalytic residues) .

Methodological Guidance for Contradictory Data

Q. How should researchers address conflicting synthetic yields reported in literature?

  • Parameter Optimization : Systematically vary reaction parameters (solvent polarity, catalyst loading) using design-of-experiment (DoE) frameworks.
  • Byproduct Analysis : Use LC-MS to identify side products (e.g., over-oxidation to quinones) that reduce yield .

Q. What strategies validate the purity of synthesized batches when spectroscopic data are inconclusive?

  • Orthogonal Techniques : Combine HPLC (C18, acetonitrile/water gradient) with differential scanning calorimetry (DSC) to detect polymorphic impurities .
  • Spiking Experiments : Add known impurities (e.g., DIMBOA ) to assess method sensitivity.

Tables for Key Data

Q. Table 1. Spectral Data for this compound

TechniqueKey SignalsReference
1H^1H-NMRδ 3.85 (s, OCH₃), δ 9.2 (s, OH)
13C^{13}C-NMRδ 200.1 (C=O), δ 161.5 (C-O)
IR1705 cm⁻¹ (C=O), 3280 cm⁻¹ (O–H)

Q. Table 2. Enzymatic Degradation Parameters

EnzymeKmK_m (µM)VmaxV_{max} (µmol/min/mg)Reference
β-Glucosidase12.4 ± 1.20.45 ± 0.03

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
4-hydroxy-7-methoxy-3,4-dihydro-2H-1,4-benzoxazin-3-one
Reactant of Route 2
4-hydroxy-7-methoxy-3,4-dihydro-2H-1,4-benzoxazin-3-one

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